Sarcomejine

Description

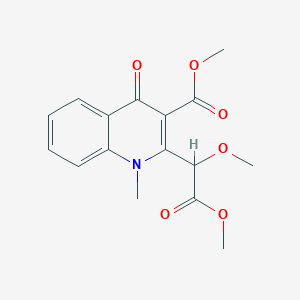

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO6 |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

methyl 2-(1,2-dimethoxy-2-oxoethyl)-1-methyl-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C16H17NO6/c1-17-10-8-6-5-7-9(10)13(18)11(15(19)22-3)12(17)14(21-2)16(20)23-4/h5-8,14H,1-4H3 |

InChI Key |

DOCMSFVZGDFQKA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1C(C(=O)OC)OC)C(=O)OC |

Synonyms |

sarcomejine |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Sarcomejine

Methodologies for Natural Product Extraction and Fractionation

The initial step in isolating Sarcomejine involved the extraction of chemical constituents from the bark of S. megistophylla. The compound was specifically isolated from the dichloromethane (B109758) extract of the bark. acs.orgacs.org

Natural product extraction is a critical process for isolating bioactive compounds from plant or microbial sources. medinadiscovery.com A standard approach begins with the maceration of the source material with an organic solvent, such as methanol (B129727) or dichloromethane, to create a crude extract. researchgate.net This extract contains a complex mixture of compounds.

To enrich the desired class of compounds, such as alkaloids, liquid-liquid partitioning is employed. This technique separates compounds based on their differential solubility in two immiscible liquid phases. For alkaloids, this often involves acid-base extraction. The crude extract can be dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer can then be washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous solution is raised using a base, which deprotonates the alkaloids, rendering them soluble in an organic solvent. Extraction with a solvent like dichloromethane or chloroform (B151607) then yields a crude alkaloid fraction. nih.gov This enriched fraction is then subjected to further purification.

Chromatographic Separation Techniques for Alkaloid Isolation

Following initial extraction and fractionation, chromatographic techniques are essential for the purification of individual alkaloids from the complex mixture. jocpr.com The isolation of this compound from the crude extract was achieved through such methods. acs.org

Several chromatographic methods are commonly used for alkaloid separation:

Adsorption Column Chromatography : This is a classic technique where the crude extract is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina. jocpr.com Compounds are separated based on their affinity for the adsorbent, with different solvents or solvent mixtures used as the mobile phase to elute the compounds sequentially.

High-Performance Liquid Chromatography (HPLC) : HPLC offers high resolution and sensitivity for separating complex mixtures. jocpr.com Reversed-phase columns, such as C18, are frequently used for alkaloid separation, providing efficient purification of individual compounds. researchgate.netrsc.org

High-Speed Counter-Current Chromatography (HSCCC) : This is a preparative all-liquid partition chromatography technique that avoids the use of a solid support, thus preventing the irreversible adsorption of samples. nih.gov It has proven to be very effective for the separation and purification of alkaloids from natural products. nih.gov

Through a combination of these techniques, this compound was purified into a yellow amorphous compound, ready for structural analysis. acs.org

Advanced Spectroscopic Analysis for Structure Determination

The definitive structure of this compound was established through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These powerful analytical tools provided detailed information about the compound's molecular formula, connectivity, and stereochemistry.

NMR spectroscopy was fundamental to the structural elucidation of this compound. acs.org Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allowed for the complete assignment of proton (¹H) and carbon (¹³C) signals and revealed the connectivity of the atoms within the molecule. acs.orgwiley.comstanford.edu

A key challenge in determining the structure of this compound was to definitively establish the position of a side chain on the quinolone core. acs.org This was resolved using a specialized NMR experiment: a gradient inverse-detected long-range ¹H-¹⁵N correlation. acs.orgnih.gov This technique detects correlations between protons and the low-abundance ¹⁵N isotope over two or three bonds, providing crucial connectivity information that is otherwise difficult to obtain. researchgate.netnih.gov

In the case of this compound, a critical three-bond correlation was observed between the nitrogen atom (¹⁵N-1) at a chemical shift of 118.3 ppm and the methine proton (H-2') at 5.28 ppm. acs.org This observation unambiguously placed the side chain at the C-2 position of the 4-quinolone ring, confirming the structure of this compound and distinguishing it from a possible isomer. acs.orgacs.org This application highlighted the power of ¹H-¹⁵N correlation experiments in the structural analysis of nitrogen-containing natural products. researchgate.net

A full suite of NMR experiments was utilized to piece together the structure of this compound. acs.org

1D NMR Analysis :

The ¹H NMR spectrum provided the initial proton count and environment information. It revealed the presence of four aromatic protons, characteristic of a nonsubstituted ring in a 4-quinolone skeleton. It also showed signals for three methoxy (B1213986) (OCH₃) groups, one N-methyl (NCH₃) group, and a distinct, deshielded aliphatic methine proton at a chemical shift of 5.28 ppm. acs.orgacs.org

The ¹³C NMR spectrum complemented the proton data, confirming the presence of three carbonyl groups. One was part of the quinolone skeleton (δ 174.7), while the other two belonged to ester functionalities (δ 168.8, 167.6). The spectrum also showed the oxygen-linked sp³ carbon corresponding to the methine proton at 78.5 ppm, along with the signals for the three methoxy groups and the N-methyl group. acs.org

2D NMR Analysis : Spectra from experiments like DEPT 135°, COSY 45°, HMQC, and HMBC were crucial for establishing the final structure. acs.org

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum was particularly informative. It revealed long-range correlations between protons and carbons. For instance, the methine proton at 5.28 ppm showed correlations to a methoxy carbon (δ 58.9), an ester carbonyl carbon (δ 167.6), and two quaternary aromatic carbons (145.9 and 120.5 ppm). acs.org

Furthermore, the protons of the N-methyl group showed a correlation to the quaternary carbon at 145.9 ppm (C-2), confirming the attachment point of the side chain that was later solidified by the ¹H-¹⁵N experiment. acs.org

The comprehensive NMR data for this compound is summarized in the tables below.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ ppm) |

| H-5 | 8.15 |

| H-6 | 7.35 |

| H-7 | 7.65 |

| H-8 | 7.50 |

| H-2' | 5.28 |

| N-CH₃ | 3.75 |

| 3-COOCH₃ | 3.65 |

| 2'-COOCH₃ | 3.70 |

| 2'-OCH₃ | 3.50 |

Data sourced from Fokialakis et al., 2000. acs.org

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ ppm) |

| C-2 | 145.9 |

| C-3 | 110.1 |

| C-4 | 174.7 |

| C-4a | 120.5 |

| C-5 | 125.9 |

| C-6 | 123.8 |

| C-7 | 132.5 |

| C-8 | 118.2 |

| C-8a | 140.2 |

| C-1' | 167.6 |

| C-2' | 78.5 |

| C-3' | 168.8 |

| N-CH₃ | 35.9 |

| 3-COOCH₃ | 52.8 |

| 2'-COOCH₃ | 53.3 |

| 2'-OCH₃ | 58.9 |

Data sourced from Fokialakis et al., 2000. acs.org

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) was used to determine the exact molecular formula of the compound. The analysis yielded a molecular formula of C₁₆H₁₇NO₆, which was consistent with the data obtained from NMR spectroscopy. acs.orgacs.org This information is fundamental for confirming the identity of a new compound.

In addition to HRMS, Ultraviolet (UV) spectroscopy was also employed. The UV spectrum of this compound indicated the presence of a quinolone derivative, providing an early clue to its basic chemical scaffold. acs.orgacs.org

Application of Long-Range 1H-15N Correlation NMR Spectroscopy

Integration of Spectroscopic Data for Definitive Structure Assignment

The definitive molecular structure of this compound was established through a comprehensive integration of various spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orguoa.gracs.orgnih.gov Initial analysis by HRMS determined the molecular formula of this compound to be C₁₆H₁₇NO₆. acs.org Complementary ultraviolet (UV) spectroscopy suggested the presence of a quinolone derivative chromophore within the molecule. acs.org

The core structure was further investigated using a suite of NMR experiments. acs.org The ¹H NMR spectrum was particularly revealing, indicating the presence of four aromatic protons characteristic of an unsubstituted A-ring in a 4-quinolone skeleton. acs.org Additionally, the spectrum showed signals corresponding to three methoxy (OCH₃) groups, a single N-methyl (NCH₃) group, and a distinctively deshielded aliphatic proton. acs.org

To assemble these fragments and determine their connectivity, a series of two-dimensional (2D) NMR experiments were employed, including DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). acs.org The HMBC spectrum was instrumental in piecing the structure together, showing crucial long-range correlations. For instance, the deshielded methine proton at δ 5.28 showed a three-bond correlation to a methoxy carbon (δ 58.9) and two-bond correlations to a carbonyl carbon of a methyl ester group (δ 167.6) and two quaternary aromatic carbons (δ 145.9 and 120.5). acs.org The protons of the N-methyl group showed a correlation to one of these quaternary carbons (C-2; δ 145.9). acs.org

Despite the wealth of data from these experiments, ambiguity remained between two potential isomeric structures. acs.orgresearchgate.net The final, unequivocal structure determination was achieved through a gradient inverse-detected long-range ¹H-¹⁵N correlation NMR experiment, performed at natural abundance. acs.orgnih.govresearchgate.netcapes.gov.br This specialized technique provided the critical correlation needed to definitively assign the correct connectivity around the nitrogen atom, solidifying the structure of this compound. researchgate.net

Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-CH₃ | --- | --- | C-2 |

| H-2 | --- | 145.9 | --- |

| Methine Proton | 5.28 | --- | OCH₃ Carbon (58.9), Carbonyl Carbon (167.6), C-2 (145.9), Quaternary Carbon (120.5) |

| Methoxy Protons | --- | 58.9 | --- |

Data derived from published research findings. acs.org

Structural Features of this compound as a 4(1H)-Quinolone Alkaloid

This compound is classified as a 4(1H)-quinolone alkaloid, a designation defined by its distinct molecular architecture. uoa.gracs.orgnih.govresearchgate.net The core of the molecule is a bicyclic quinolinone system, which consists of a benzene (B151609) ring fused to a pyridinone ring.

Key structural characteristics identified through spectroscopic analysis confirm its place in this class of natural products:

4-Quinolone Nucleus : The fundamental scaffold is a quinoline (B57606) ring system with a carbonyl group located at the C-4 position of the heterocyclic ring. acs.org

N-Methyl Group : The nitrogen atom at position 1 of the quinolone ring is substituted with a methyl group, a feature confirmed by ¹H NMR and HMBC data. acs.org

Unsubstituted A-Ring : The carbocyclic portion of the quinolone nucleus (Ring A, carbons 5 through 8) is unsubstituted, as evidenced by the pattern of four aromatic protons in the ¹H NMR spectrum. acs.org

Oxygenation Pattern : The molecule is significantly oxygenated, possessing a total of six oxygen atoms as established by its molecular formula (C₁₆H₁₇NO₆). acs.org These are distributed among the 4-oxo functional group and multiple methoxy and ester functionalities attached to the heterocyclic ring. acs.org

These combined features distinguish this compound as a specifically substituted member of the N-methyl-4-quinolone alkaloid family. acs.org

Table 2: Summary of this compound's Structural Features

| Feature | Description | Confirmation Method |

|---|---|---|

| Core Skeleton | 4(1H)-Quinolone | UV, NMR Spectroscopy acs.org |

| Molecular Formula | C₁₆H₁₇NO₆ | High-Resolution Mass Spectrometry (HRMS) acs.org |

| Substitution on Nitrogen | N-Methyl Group | ¹H NMR, HMBC acs.org |

| Ring A Substitution | Unsubstituted | ¹H NMR acs.org |

Preclinical Biological Activities and Mechanistic Investigations

In Vitro Cytotoxicity and Antiproliferative Activity Assessment

Evaluation Across Diverse Human Cancer Cell Lines

No data is publicly available regarding the evaluation of Sarcomejine's cytotoxicity or antiproliferative activity across any human cancer cell lines.

Comparative Analysis with Other Isolated Alkaloids from Sarcomelicope Species

Without cytotoxicity data for this compound, a comparative analysis with other alkaloids from Sarcomelicope species is not possible.

Elucidation of Molecular Mechanisms of Action

Investigations into DNA Intercalation Properties

There are no published studies investigating the potential for this compound to act as a DNA intercalating agent.

Modulatory Effects on Key Cellular Pathways (e.g., Topoisomerase Activity)

Information regarding the effects of this compound on key cellular pathways, including but not limited to topoisomerase inhibition, is not available in the public domain.

Identification of Potential Molecular Targets

No molecular targets for this compound have been identified or reported in the scientific literature.

Induction of Cellular Responses (e.g., Apoptosis, DNA Synthesis Inhibition, Cell Cycle Perturbations)

A thorough review of scientific databases and publications reveals a lack of specific studies investigating the ability of this compound to induce cellular responses critical to cancer research. There is no available data to suggest that this compound can trigger apoptosis (programmed cell death), inhibit DNA synthesis, or cause perturbations in the cell cycle of cancer cells.

While some quinolone and quinoline (B57606) alkaloids have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, these findings are general to the chemical class and cannot be directly attributed to Sarcomelicope. nih.govsci-hub.sefrontiersin.orgiiarjournals.orgnih.gov For instance, studies on other quinolone analogues have demonstrated mechanisms involving the disruption of mitotic spindles, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov However, without specific experimental evidence for this compound, any discussion of its activity in these areas would be purely speculative.

Structure-Activity Relationship (SAR) Studies

The investigation into the relationship between the chemical structure of this compound and its biological activity (SAR) is another area where specific research is wanting. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency and reduce toxicity. nih.govslideshare.net

There are no published studies on the structural modifications of this compound and how these changes might affect its biological potency. The existence of "this compound B," an analogue with an unusual side chain, has been mentioned in the literature, which suggests that natural variants of this compound exist. scribd.com However, no comparative biological activity data has been reported for these analogues.

In the absence of foundational SAR data for this compound, no rational design principles for enhancing its activity have been established. The process of rational drug design relies on understanding the interaction of a compound with its biological target, which for this compound, remains unidentified.

Synthetic Chemistry and Analogue Development

Strategies for the Total Synthesis of Sarcomejine

The total synthesis of complex natural products like this compound provides a driving force for the development of novel synthetic strategies and reactions. epfl.ch While a specific total synthesis for this compound is not detailed in the provided search results, the general principles of natural product synthesis involve the development of efficient and often enantioselective routes. epfl.chnih.gov These syntheses often feature cascade sequences and chemoselective reactions to construct complex molecular architectures from simpler precursors. nih.gov The ultimate goal is to not only affirm the structure of the natural product but also to provide a scalable route for the production of analogues for further study. researchgate.netresearchgate.net

Chemical Synthesis of Quinolone and Isoquinolone Scaffolds

The quinolone and isoquinolone moieties are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds. researchgate.netresearchgate.net Numerous methods have been developed for their synthesis.

Traditional methods for quinolone synthesis include the Conrad-Limpach and Niementowski reactions, which involve the condensation of amines with carboxyl derivatives followed by cyclization. rsc.orgrsc.org However, these methods often require harsh reaction conditions. rsc.orgrsc.org

Modern synthetic approaches offer milder and more efficient alternatives. These include:

Transition-metal-catalyzed reactions: Palladium-catalyzed reactions, such as the Sonogashira carbonylation followed by cyclization, have been employed. mdpi.com

Multicomponent reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of diverse quinoline (B57606) scaffolds in a single step with high atom economy. rsc.org

Photocatalytic methods: Visible-light-promoted aerobic oxidation of (iso)quinoliniums provides an environmentally friendly route to (iso)quinolones. rsc.orgrsc.org This can be achieved with or without an external photosensitizer. rsc.org A ruthenium complex can act as a switch to direct oxidation to either the C1 or C4 position of the quinolinium ring. rsc.org

Aryne chemistry: A transition-metal-free approach involves the reaction of dimethyl-2-((phenylamino)methylene)malonate with aryne precursors to yield functionalized quinolones and isoquinolones under mild conditions. researchgate.netresearchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reactions, leading to higher yields in shorter reaction times for the synthesis of quinolone derivatives. qeios.compreprints.org

The synthesis of the isoquinolone scaffold has also been a focus of research. Rhodium(III)-catalyzed C-H activation has been demonstrated as a highly efficient method for constructing isoquinolone scaffolds, even on DNA-encoded libraries. nih.gov

Design and Derivatization of this compound Analogues

The design and synthesis of analogues are crucial for understanding structure-activity relationships (SAR) and for developing compounds with improved biological properties. minia.edu.eg

Synthesis of Planar Analogues for DNA Interaction Studies

The interaction of small molecules with DNA is a key mechanism of action for many therapeutic agents. The planarity of a molecule can be a critical factor for effective DNA intercalation. While direct studies on this compound analogues for DNA interaction were not found, the principle is well-established for related compounds. For instance, the development of benzo[b]acronycine analogues, which possess an additional linearly fused aromatic ring, was prompted by the understanding that the parent compound, acronycine, interacts with DNA. researchgate.net The synthesis of such planar analogues can lead to compounds that act as topoisomerase inhibitors and DNA intercalants. researchgate.net The synthesis of nucleoside analogues is another area of research focused on creating molecules that can interact with or be incorporated into DNA for therapeutic or research purposes. glenresearch.comnih.govwikipedia.org

Creation of Modified Structures to Explore SAR

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to determine which parts are essential for its biological activity. researchgate.netyoutube.com For quinolone-based compounds, chemical modifications are typically made at the N-1 and C-5 through C-8 positions to generate molecules with varied pharmacological and pharmacokinetic properties. qeios.com The introduction of different functional groups, altering ring systems, and changing the degree of unsaturation are common strategies in SAR studies. youtube.com For example, in the development of other heterocyclic compounds, substituting specific phenyl rings with electron-withdrawing groups or various amines has been shown to significantly impact antiparasitic activity. The goal of these modifications is to identify analogues with enhanced potency, selectivity, and improved physicochemical properties like solubility. minia.edu.eg

Methodological Advancements in Quinolone Synthesis

The field of quinolone synthesis is continuously evolving, with a focus on developing more efficient, versatile, and environmentally friendly methods. qeios.com

Key Advancements:

| Methodological Advancement | Description | Key Features |

| Green Chemistry Approaches | Utilization of microwave assistance, solvent-free conditions, photocatalysts, biocatalysts, and green solvents like water and ethanol. qeios.com | Reduces hazardous by-products and energy consumption. qeios.com |

| Multicomponent Reactions (MCRs) | Single-step reactions involving three or more starting materials to form complex products. rsc.org | High atom economy and structural diversity. rsc.org |

| Photoredox Catalysis | Use of visible light to drive chemical reactions, often with a photocatalyst. rsc.orgrsc.orgqeios.com | Mild reaction conditions and use of air as a sustainable oxidant. rsc.orgrsc.org |

| Flow Chemistry | Continuous processing of chemical reactions in a reactor. | Offers precise control over reaction parameters, improved safety, and scalability. |

| C-H Activation/Functionalization | Direct functionalization of carbon-hydrogen bonds. nih.gov | Atom-economical and allows for novel disconnections in retrosynthetic analysis. nih.gov |

These advancements not only facilitate the synthesis of known quinolone structures but also open up avenues for the creation of novel and more complex derivatives.

Advanced Research Methodologies for Sarcomejine Exploration

In Silico Approaches and Computational Chemistry

Computational methods are pivotal in modern drug discovery and development, offering insights into how a drug molecule like Pazopanib interacts with its biological targets at a molecular level.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. istanbul.edu.tr In the context of Pazopanib, docking studies have been instrumental in elucidating its binding mechanism to key targets like VEGFRs.

Studies have shown that Pazopanib exhibits a strong binding affinity towards VEGFR1 and VEGFR2. istanbul.edu.tristanbul.edu.tr Molecular docking simulations revealed binding affinities of -8.6 kcal/mol for VEGFR1 and -9.9 kcal/mol for VEGFR2, indicating a potent interaction. istanbul.edu.tristanbul.edu.tr These computational predictions are critical in understanding the drug's efficacy in cancer treatment. istanbul.edu.tristanbul.edu.tr Furthermore, molecular docking has been used to study the interaction of Pazopanib with human serum albumin (HSA), a protein responsible for transporting drugs in the bloodstream. researchgate.netscilit.com These studies help in understanding the pharmacokinetic properties of the drug. researchgate.netscilit.com

Table 1: Molecular Docking of Pazopanib with VEGFRs

| Target Receptor | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| VEGFR1 | 3HNG | -8.6 |

This table summarizes the binding affinities of Pazopanib to its target receptors as determined by molecular docking studies. istanbul.edu.tristanbul.edu.tr

Molecular Dynamics Simulations for Binding Conformation

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the drug-target complex over time. For Pazopanib, MD simulations have been performed for its complexes with both VEGFR1 and VEGFR2. istanbul.edu.tristanbul.edu.tr

A 40-nanosecond MD simulation demonstrated that the Pazopanib-VEGFR complexes were stable, validating the docking results and confirming the stable binding of Pazopanib within the active sites of these receptors. istanbul.edu.tristanbul.edu.tr Similar simulations have also been used to confirm the stability of the Pazopanib-HSA complex, providing further insights into its transport and availability in the body. nih.govtandfonline.com

Advanced Spectroscopic Techniques for Studying Compound Interactions

Spectroscopic methods are essential for investigating the interactions between drugs and proteins under physiological conditions. Various spectroscopic techniques have been utilized to study the binding of Pazopanib to human serum albumin (HSA). researchgate.netscilit.comnih.govtandfonline.comx-mol.net

Fluorescence spectroscopy, for instance, has been used to determine the binding constant and the number of binding sites of Pazopanib on HSA. researchgate.netscilit.com These studies revealed that Pazopanib binds to HSA via a static quenching mechanism. researchgate.netscilit.comnih.govtandfonline.com Circular dichroism (CD) measurements have shown that while Pazopanib binds to HSA, it only causes a slight reduction in the α-helix content of the protein, indicating that the secondary structure of HSA is largely retained. researchgate.netscilit.com

Table 2: Spectroscopic Data for Pazopanib-HSA Interaction

| Spectroscopic Technique | Finding |

|---|---|

| Fluorescence Spectroscopy | Static quenching mechanism; Binding constant (Ka) of 1.436 × 106 M−1 at 298.15 K. scilit.commdpi.com |

| Circular Dichroism (CD) | Secondary structure of HSA is largely retained with a slight reduction in α-helix percentage. researchgate.netscilit.com |

This table highlights key findings from spectroscopic studies on the interaction between Pazopanib and Human Serum Albumin (HSA).

High-Throughput Screening and Phenotypic Assays

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. While Pazopanib is already an approved drug, HTS and phenotypic assays are crucial for identifying potential resistance mechanisms and for discovering new therapeutic combinations.

For example, in synovial sarcoma, a subtype of soft tissue sarcoma, the sensitivity to Pazopanib was examined in four different cell lines. nih.gov Such chemosensitivity assays, which can be adapted for high-throughput formats, help in understanding the variability in drug response among different tumors. nih.gov Furthermore, proteomic approaches, which can be high-throughput, have been used to investigate the molecular background of Pazopanib resistance. nih.gov

Researchers are also working on developing biomarker tests, like the KARSARC test, which measures the levels of specific genes in a tumor to predict a patient's response to Pazopanib. sarcoma.org.uk This approach, which can be considered a form of phenotypic screening, aims to personalize treatment by identifying patients most likely to benefit from the drug. sarcoma.org.uk

Utilization of Preclinical Cell Line and Animal Models in Sarcoma Research (General Context)

Preclinical models, including cell lines and animal models, are indispensable tools in cancer research, providing a platform to study disease mechanisms and test new therapies before they are introduced to patients. frontiersin.orgonclive.com

Cell Lines: Sarcoma cell lines, including those derived from patient tumors, are used for a variety of in vitro studies. mdpi.comascopubs.org These include high-throughput drug screening to identify effective compounds and to study the molecular basis of drug sensitivity and resistance. nih.govmdpi.com For instance, patient-derived cell lines have been used to demonstrate that a CDK inhibitor, Dinaciclib, can decrease metastatic tumor growth in a MYC-amplified osteosarcoma model. aacrjournals.org

Animal Models: Animal models, particularly mice, are crucial for in vivo studies of sarcoma. onclive.combiologists.com These models include:

Patient-Derived Xenografts (PDXs): These models involve implanting fresh surgical tumor fragments from patients into immunodeficient mice. istanbul.edu.trmdpi.comencyclopedia.pub PDXs are valuable because they often retain the histological and genetic characteristics of the original tumor. mdpi.comous-research.no They have been used to test the efficacy of drugs like Pazopanib. encyclopedia.pub

Genetically Engineered Mouse Models (GEMMs): In these models, mice are genetically modified to carry specific cancer-causing mutations, leading to the spontaneous development of tumors. mdpi.combiologists.comencyclopedia.pub GEMMs are particularly useful for studying the role of specific genes and signaling pathways in tumor development. mdpi.combiologists.com

Cell-Derived Xenografts (CDX): These models are created by injecting cancer cell lines into immunodeficient mice. mdpi.com

The rarity and heterogeneity of sarcomas make it challenging to conduct large-scale clinical trials. onclive.com Therefore, robust preclinical models are critical for advancing our understanding of these diseases and for developing new and more effective treatments. onclive.combiologists.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pazopanib |

| Dinaciclib |

| Bicalutamide |

| Ibuprofen |

| Warfarin |

| Phenylbutazone |

| Diazepam |

| Doxorubicin |

| Selinexor |

| Cabozantinib |

Future Research Trajectories and Therapeutic Implications

Exploration of Unidentified Biological Targets and Pathways

The quinolone and isoquinolone structural motifs are present in numerous natural products and synthetic pharmaceuticals with diverse biological activities. nih.govrsc.org This suggests that Sarcomejine could interact with a variety of biological targets. Future research should prioritize the screening of this compound against a broad range of molecular targets to uncover its mechanism of action.

Initial investigations could focus on enzymes such as topoisomerases and HIV-1 integrase, as the isoquinolone scaffold is a known core structure in inhibitors of these enzymes. nih.govrsc.org For instance, the synthetic quinolone Elvitegravir is a potent inhibitor of HIV-1 integrase. nih.govrsc.org While related dihydrofuroquinoline alkaloids, sarcodifurines, have demonstrated only weak cytotoxicity, rational pharmacomodulations to create planar analogs could potentially lead to effective topoisomerase inhibitors and DNA intercalating agents. researchgate.nettandfonline.com

Modern approaches such as virtual screening and molecular modeling can be employed to predict potential interactions between this compound and known protein targets. mdpi.comnih.gov These in silico methods can help to prioritize experimental testing and accelerate the identification of its biological targets. frontiersin.org Furthermore, untargeted metabolomics and proteomics studies on cells treated with this compound could reveal alterations in metabolic and signaling pathways, providing clues to its mode of action.

A study on sarcodifurines A and B, also isolated from the genus Sarcomelicope, showed low cytotoxicity and a weak effect on cancer cell growth, indicating that their biological targets remain unclear. tandfonline.comtandfonline.com This underscores the need for comprehensive screening to identify the specific cellular machinery affected by these types of alkaloids.

Development of this compound as a Lead Compound for Therapeutic Applications

A lead compound is a chemical entity with promising biological activity that serves as a starting point for drug discovery and optimization. numberanalytics.com this compound, with its defined quinolinone core, holds potential as such a scaffold. The development of a lead compound involves several stages, including the identification of its biological activity, understanding its structure-activity relationship (SAR), and optimizing its pharmacological properties. numberanalytics.comresearchgate.net

The process of developing this compound as a lead compound would involve:

Initial Screening: Testing this compound in a variety of biological assays to identify any significant activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand how modifications to its chemical structure affect its biological activity. This can help in identifying the key structural features responsible for its effects. numberanalytics.com

Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.orgnumberanalytics.com This can involve techniques like scaffold hopping and fragment-based design. numberanalytics.com

Computational tools can play a significant role in this process by predicting the properties of virtual analogs, thereby reducing the need for extensive synthesis and testing. frontiersin.org The development of other natural product-derived drugs, such as the anticancer agent acronycine, also isolated from a Sarcomelicope species, can provide a roadmap for the development of this compound. researchgate.net

Below is a table summarizing the potential research steps for developing this compound as a lead compound.

| Research Step | Description | Key Techniques |

| Target Identification | Identifying the specific biological molecule(s) that this compound interacts with. | Virtual Screening, Affinity Chromatography, Proteomics, Metabolomics |

| Bioactivity Screening | Testing this compound against a panel of cancer cell lines and other disease models. | High-Throughput Screening (HTS), Cell-based Assays |

| SAR Studies | Synthesizing and testing analogs to determine the relationship between structure and activity. | Medicinal Chemistry, Combinatorial Chemistry |

| Lead Optimization | Improving the drug-like properties of the most promising analogs. | In silico ADMET prediction, Pharmacokinetic and Pharmacodynamic studies |

Challenges and Opportunities in the Translational Research of Natural Alkaloids

The translation of natural alkaloids from laboratory discovery to clinical application is fraught with challenges, but also presents significant opportunities.

Challenges:

Low Abundance: Many bioactive alkaloids are found in trace amounts in their natural sources, making their extraction and large-scale production difficult and costly. nih.govfrontiersin.org

Complex Structures: The intricate chemical structures of some alkaloids can make their chemical synthesis challenging and economically unviable. nih.govfrontiersin.org

Bioavailability and Toxicity: Natural alkaloids can have poor bioavailability and may exhibit off-target toxicity, which can hinder their clinical development. frontiersin.org For example, some isoquinoline (B145761) alkaloids have been shown to bind to DNA, leading to toxicological responses. frontiersin.org

Intellectual Property: Securing patents for natural products can be complex, which may deter investment from pharmaceutical companies.

Opportunities:

Structural Diversity: Natural alkaloids offer a vast chemical diversity that is often not found in synthetic compound libraries, providing novel starting points for drug discovery. nih.gov

Evolutionary Pre-screening: Natural products have been "pre-screened" by evolution for biological activity, increasing the likelihood of finding compounds with therapeutic potential.

Modern Technologies: Advances in synthetic biology, metabolic engineering, and fermentation technology offer new avenues for the sustainable production of complex natural products. actascientific.com These approaches can help overcome the challenge of low abundance in natural sources.

Drug Delivery Systems: Novel drug delivery systems, such as nanoparticles, can be used to improve the bioavailability and targeting of natural alkaloids, thereby enhancing their efficacy and reducing side effects. frontiersin.org

Interdisciplinary Research Needs for Comprehensive Understanding

A comprehensive understanding and successful development of natural alkaloids like this compound necessitate a highly interdisciplinary approach, integrating knowledge and techniques from various scientific fields. nih.govfrontiersin.orgfrontiersin.org

Ethnopharmacology and Botany: To identify and sustainably source plants with potential medicinal properties.

Phytochemistry: For the isolation, purification, and structure elucidation of novel bioactive compounds.

Medicinal and Synthetic Chemistry: To synthesize analogs for SAR studies and to develop scalable synthetic routes for lead compounds.

Pharmacology and Toxicology: To evaluate the biological activity and safety profile of the compounds.

Computational Chemistry and Bioinformatics: To perform virtual screening, model drug-target interactions, and analyze large datasets from 'omics' studies. frontiersin.orgactascientific.com

Molecular and Cell Biology: To elucidate the mechanisms of action at the cellular and molecular levels.

Biotechnology and Metabolic Engineering: To develop sustainable production platforms for promising lead compounds. actascientific.com

The collaboration between these disciplines is crucial to navigate the complexities of natural product drug discovery and to unlock the full therapeutic potential of compounds like this compound. frontiersin.orgfrontiersin.org

Q & A

How can researchers formulate a robust research question for studying Sarcomejine's molecular mechanisms?

A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Begin by identifying gaps in existing literature (e.g., this compound’s efficacy in specific cancer subtypes) and align the question with methodological feasibility (e.g., in vitro vs. in vivo models). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine the scope, such as: "Does this compound (Intervention) induce apoptosis (Outcome) in triple-negative breast cancer cells (Population) compared to standard chemotherapy (Comparison)?" .

Q. What experimental design considerations are critical for initial pharmacological studies of this compound?

- Controls : Include positive (e.g., known apoptosis inducers) and negative controls (untreated cells) to validate assay specificity .

- Dose-Response Curves : Use logarithmic dosing (e.g., 0.1–100 μM) to identify IC50 values and assess toxicity thresholds .

- Replication : Perform triplicate experiments with independent cell batches to minimize biological variability .

Q. How should researchers conduct a systematic literature review to contextualize this compound's mechanisms?

- Search Strategy : Combine keywords like "this compound," "apoptosis," "kinase inhibition," and "preclinical models" across databases (PubMed, Scopus) .

- Inclusion/Exclusion Criteria : Exclude non-peer-reviewed sources and prioritize studies with rigorous validation (e.g., Western blot confirmation of targets) .

- Data Extraction : Tabulate findings (e.g., IC50 values, model systems) to identify trends and contradictions .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across different cancer models be resolved?

- Triangulation : Cross-validate results using orthogonal methods (e.g., CRISPR knockdown of suspected targets alongside pharmacological inhibition) .

- Meta-Analysis : Statistically pool data from heterogeneous studies (e.g., random-effects models) to assess overall effect sizes and moderators (e.g., cell lineage, dosing schedules) .

- Sensitivity Analysis : Test whether conclusions hold under varying assumptions (e.g., exclusion of outlier datasets) .

Q. What methodologies are optimal for elucidating this compound's off-target effects in multi-omics studies?

- Proteomics : Employ mass spectrometry with isotopic labeling (e.g., SILAC) to quantify protein expression changes post-treatment .

- Transcriptomics : Use single-cell RNA sequencing to identify rare cell subpopulations resistant to this compound .

- Network Pharmacology : Integrate omics data into interaction networks (e.g., STRING DB) to predict unintended pathways affected .

Q. How can researchers design longitudinal studies to evaluate this compound's resistance mechanisms?

- Time-Series Sampling : Collect samples at multiple timepoints (e.g., baseline, 24h, 72h) to track adaptive gene expression .

- Clonal Evolution Analysis : Use barcoding technologies (e.g., CellTracker) to trace resistant subclones over passages .

- Mathematical Modeling : Apply ordinary differential equations to predict resistance dynamics based on mutation rates and selection pressures .

Methodological Guidance for Data Analysis

Q. What statistical approaches mitigate bias in this compound's preclinical data?

- Blinding : Ensure experimenters are blinded to treatment groups during data collection and analysis .

- Bayesian Hierarchical Models : Account for nested data structures (e.g., multiple experiments conducted by different labs) .

- False Discovery Rate (FDR) Correction : Adjust p-values for high-throughput datasets (e.g., RNA-seq) to reduce Type I errors .

Q. How should researchers validate this compound's target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .

- Kinase Profiling Panels : Use in vitro kinase assays (e.g., Eurofins KinaseProfiler) to quantify inhibition across 300+ kinases .

- CRISPR-Cas9 Validation : Knock out putative targets and assess rescue of this compound’s effects .

Tables: Key Considerations for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.